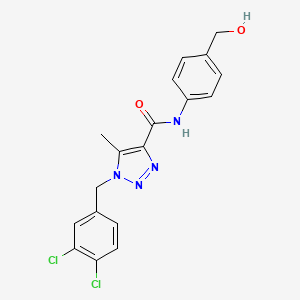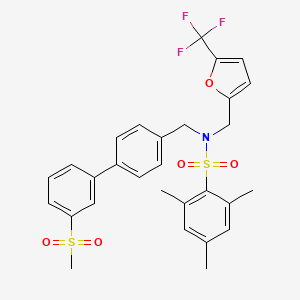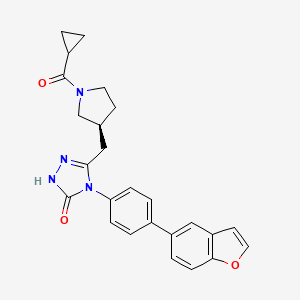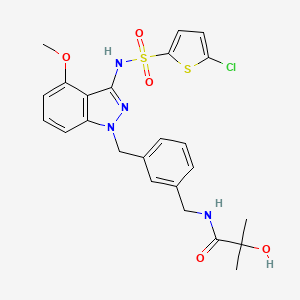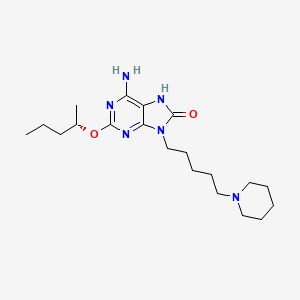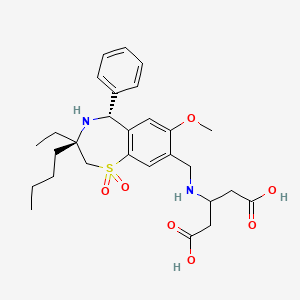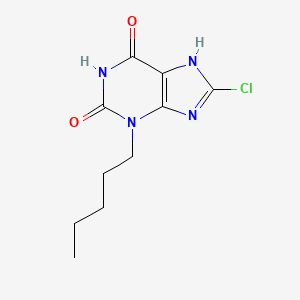
GSK621
Vue d'ensemble
Description
GSK621 est un agoniste spécifique de la protéine kinase activée par l'AMP (AMPK), un régulateur clé de l'homéostasie énergétique cellulaire. Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique, en particulier dans la recherche sur le cancer et les troubles métaboliques. This compound est connu pour sa capacité à activer l'AMPK, conduisant à divers effets en aval qui peuvent influencer la survie cellulaire, la prolifération et le métabolisme .
Applications De Recherche Scientifique
GSK621 has a wide range of scientific research applications:
Cancer Research: this compound has shown promise in inhibiting the growth of cancer cells, particularly in acute myeloid leukemia and melanoma. .
Metabolic Disorders: this compound has been studied for its effects on metabolic pathways, particularly in the context of diabetes and obesity.
Neuroprotection: Research has indicated that this compound may have neuroprotective effects by reducing oxidative stress and promoting cell survival in neuronal cells.
Renal Protection: This compound has been shown to protect against high glucose-induced renal injury by inducing autophagy via the AMPK/ULK1 signaling pathway.
Mécanisme D'action
Target of Action
GSK621, also known as “6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione”, is a specific agonist of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a protective role in kidneys under diabetic conditions .
Mode of Action
This compound interacts with its target, AMPK, by increasing the phosphorylation at AMPKα T172, a marker of AMPK activation . This interaction leads to the activation of autophagy, a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The activation of AMPK by this compound triggers the AMPK/ULK1 signaling pathway, leading to the induction of autophagy . This pathway plays a crucial role in maintaining cellular homeostasis and is particularly important in conditions of nutrient deprivation or stress.
Result of Action
This compound has been shown to protect against high glucose-induced renal injury by restoring impaired cellular autophagy . In mouse podocytes (MPC5), this compound intervention significantly protected the cells from damage, as indicated by decreased proliferation and increased apoptosis . In a streptozotocin-induced diabetic nephropathy (DN) mice model, this compound treatment effectively prevented renal injury, decreased extracellular matrix deposition, fibrotic lesions in the kidney, and also decreased urinary protein and albumin, fasting blood glucose, serum creatinine, as well as blood urea nitrogen levels .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in high glucose conditions, this compound can protect cells from damage by restoring impaired cellular autophagy . The presence of an autophagy inhibitor like chloroquine can block the protective effects of this compound .
Analyse Biochimique
Biochemical Properties
GSK621 interacts with AMPK, a master regulator of cellular energy balance . It increases AMPKα T172 phosphorylation, a marker of AMPK activation . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it displays selective cytotoxicity in acute myeloid leukemia (AML) cells by activating autophagy via the eIF2α signaling pathway . It also inhibits human melanoma cell survival and proliferation . In the context of diabetic nephropathy, this compound protects mouse podocytes from high glucose-induced damage .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the activation of AMPK . This activation leads to increased phosphorylation of AMPKα at T172, a marker of AMPK activation . This compound also induces the unfolded protein response (UPR), particularly resulting in PERK phosphorylation and activation in AML cells .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects in laboratory settings. For instance, it has been shown to effectively restore high glucose-impaired cellular autophagy in mouse podocytes
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving MOLM-14 cells xenografted into nude mice, this compound (30 mg/kg, administered intraperitoneally twice daily) exhibited significant anti-tumor activity .
Metabolic Pathways
This compound is involved in the AMPK/ULK1 signaling pathway . It effectively restores high glucose-impaired cellular autophagy in mouse podocytes, partly via regulating this pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de GSK621 implique plusieurs étapes, en commençant par des produits de départ disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer le rendement et la pureté souhaités du produit .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Cela comprend l'utilisation de réacteurs à haut rendement, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
GSK621 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement son activité biologique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun ayant potentiellement des activités biologiques différentes. Ces dérivés peuvent être utilisés pour étudier les relations structure-activité et optimiser le composé pour des applications spécifiques .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Recherche sur le cancer : this compound a montré une promesse dans l'inhibition de la croissance des cellules cancéreuses, en particulier dans la leucémie myéloïde aiguë et le mélanome. .
Troubles métaboliques : this compound a été étudié pour ses effets sur les voies métaboliques, en particulier dans le contexte du diabète et de l'obésité.
Protection rénale : This compound s'est avéré protéger contre les lésions rénales induites par une glycémie élevée en induisant l'autophagie via la voie de signalisation AMPK/ULK1.
Mécanisme d'action
This compound exerce ses effets principalement par l'activation de la protéine kinase activée par l'AMP (AMPK). Lors de son activation, l'AMPK phosphoryle diverses cibles en aval impliquées dans le métabolisme cellulaire, l'autophagie et l'apoptose. Cela conduit à un changement dans l'équilibre énergétique cellulaire, favorisant les processus cataboliques et inhibant les processus anaboliques. L'activation de l'AMPK par this compound induit également la réponse aux protéines mal repliées (UPR), ce qui peut conduire à l'apoptose mitochondriale dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
GSK621 est unique dans son activation spécifique de l'AMPK et sa capacité à induire l'autophagie et l'apoptose dans les cellules cancéreuses. Des composés similaires comprennent :
AICAR (5-Aminoimidazole-4-carboxamide ribonucléotide) : Un autre activateur de l'AMPK, mais avec un mécanisme d'action différent.
Métformine : Un médicament antidiabétique largement utilisé qui active également l'AMPK, mais avec des effets plus larges sur le métabolisme du glucose.
Phénformine : Similaire à la metformine, mais avec une puissance et un risque d'effets secondaires plus élevés
This compound se distingue par sa spécificité et sa puissance dans l'activation de l'AMPK, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


